molecular formula C15H20O2 B8646493 4-(2-Benzyloxyethyl)cyclohexanone CAS No. 628731-60-2

4-(2-Benzyloxyethyl)cyclohexanone

Cat. No.: B8646493
CAS No.: 628731-60-2
M. Wt: 232.32 g/mol
InChI Key: RYLUBXDPWSHXME-UHFFFAOYSA-N
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Description

4-(2-Benzyloxyethyl)cyclohexanone is a valuable synthetic intermediate in organic chemistry and medicinal chemistry research. Compounds featuring a cyclohexanone ring substituted at the 4-position are widely utilized in studying conformational dynamics and as precursors for more complex molecules . The structure, combining a cyclohexanone scaffold with a flexible 2-benzyloxyethyl chain, makes it a versatile building block. Researchers can leverage the ketone group for reactions such as nucleophilic additions or the formation of imines and hydrazones, while the benzyl-protected alcohol on the chain allows for further functionalization . This compound is particularly useful for investigating the electrostatic stabilization of conformers in charged intermediates, a key area of study in physical organic chemistry . It is strictly for use in a laboratory setting by qualified professionals. This product is labeled with the required signal words and hazard statements for safe handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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CAS No.

628731-60-2

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

4-(2-phenylmethoxyethyl)cyclohexan-1-one

InChI

InChI=1S/C15H20O2/c16-15-8-6-13(7-9-15)10-11-17-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2

InChI Key

RYLUBXDPWSHXME-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1CCOCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 4 2 Benzyloxyethyl Cyclohexanone

Direct Synthetic Routes

Benzylation Reactions of 4-(2-Hydroxyethyl)cyclohexanone (B1611332) Precursors

A key direct method for the synthesis of 4-(2-benzyloxyethyl)cyclohexanone involves the benzylation of 4-(2-hydroxyethyl)cyclohexanone. This reaction introduces the benzyl (B1604629) group to the hydroxyl functionality of the precursor. While specific literature detailing the direct benzylation of 4-(2-hydroxyethyl)cyclohexanone is not abundant, the general principles of ether synthesis are applicable. Typically, this transformation would be carried out by deprotonating the alcohol with a suitable base, such as sodium hydride, to form an alkoxide. This is followed by the addition of a benzyl halide, like benzyl bromide, to yield the desired benzyl ether. The choice of solvent and reaction conditions is crucial to optimize the yield and minimize side reactions.

In a related synthesis, the benzylation of a similar precursor, 2-(benzyloxy)ethanol, has been documented. This suggests that the hydroxyl group on the ethyl side chain of 4-(2-hydroxyethyl)cyclohexanone would be amenable to benzylation under appropriate conditions.

Multi-step Convergent Synthesis from Simpler Building Blocks

Convergent synthesis offers an alternative and often more flexible approach. In this strategy, different fragments of the target molecule are synthesized separately and then combined in the later stages. For this compound, a convergent approach might involve the synthesis of a suitable cyclohexanone (B45756) fragment and a benzyloxyethyl fragment, which are then coupled.

Retrosynthetic Disconnections and Fragment Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For this compound, key disconnections can be made to identify viable synthetic strategies.

Strategies for Constructing the 4-Substituted Cyclohexanone Core

A primary focus of the retrosynthetic analysis of this compound is the formation of the 4-substituted cyclohexanone ring. This core structure is a common motif in organic chemistry, and several reliable methods exist for its construction. organic-chemistry.org

One of the most prominent methods for synthesizing 4-substituted cyclohexanones is the catalytic hydrogenation of corresponding 4-substituted phenols. researchgate.netgoogle.com This approach is attractive due to the ready availability of a wide range of phenolic starting materials. The selective hydrogenation of the aromatic ring to a cyclohexanone, while preserving the ketone functionality, is a key challenge.

Catalyst SystemSubstrateKey FindingsReference
Palladium-on-charcoal, modified with sodium carbonate4-(4-propylcyclohexyl)-phenolEffective hydrogenation to the corresponding cyclohexanone derivative in a non-polar solvent. researchgate.net
Pd/C and acid-treated Pd-C (Pd-C-A)Phenol and cresolsMaximum yields of cyclohexanone intermediates and hydrogenation rates decreased in t-pentyl alcohol compared to cyclohexane (B81311). researchgate.net
Pd/La2O3, Pd/CeO2, Pd/Al2O3Phenol (gas-phase)Order of activity and selectivity to cyclohexanone: Pd/La2O3 > Pd/CeO2 > Pd/Al2O3. capes.gov.br
Pd/C-heteropolyacid compositePhenolHigh catalytic activity and selectivity for cyclohexanone preparation. google.com

The choice of catalyst, solvent, and reaction conditions plays a critical role in achieving high selectivity for the desired cyclohexanone. For instance, palladium-based catalysts are frequently employed, often with modifiers to enhance their performance. researchgate.netcapes.gov.brgoogle.com The hydrogenation can be carried out in either the liquid or gas phase. researchgate.netcapes.gov.br

Another important route to 4-substituted cyclohexanones is the oxidation of the corresponding cyclohexanol (B46403) derivatives. ugm.ac.idnih.gov This method is particularly useful when the desired substitution pattern is more readily introduced at the alcohol oxidation state.

Oxidizing Agent/CatalystSubstrateKey FindingsReference
H4[α-SiW12O40]/TiO2CyclohexaneCatalyst showed high activity for the oxidation of cyclohexane to cyclohexanol and cyclohexanone under mild conditions. ugm.ac.id
Sol-gel encapsulated Agrocybe aegerita unspecific peroxygenase (AaeUPO)CyclohexaneSuccessful oxidation to cyclohexanol/cyclohexanone (KA-oil) with cyclohexane serving as both solvent and substrate. nih.gov

A variety of oxidizing agents can be used for this transformation, ranging from chromium-based reagents to more environmentally friendly methods employing catalysts and molecular oxygen or hydrogen peroxide. ugm.ac.idnih.gov For example, the oxidation of cyclohexane to a mixture of cyclohexanol and cyclohexanone (known as KA-oil) is an industrially significant process. nih.gov The selective oxidation of a 4-substituted cyclohexanol to the corresponding cyclohexanone is a standard transformation in organic synthesis.

Cycloaddition and Annulation Reactions (e.g., Diels-Alder, Robinson)

Cycloaddition and annulation reactions are powerful tools for the construction of cyclic systems like the cyclohexanone core of the target molecule. These reactions build the ring structure in a controlled manner, often establishing key stereochemical relationships in the process.

The Diels-Alder reaction , a [4+2] cycloaddition, offers a convergent approach to substituted cyclohexenes, which can be readily converted to the corresponding cyclohexanones. cerritos.eduodinity.com The reaction involves a conjugated diene and a dienophile. odinity.com For the synthesis of a 4-substituted cyclohexanone, a diene bearing the precursor to the benzyloxyethyl group or a dienophile with appropriate functionality could be envisioned. For instance, a diene such as 1-(benzyloxy)-3-butadienyl ether could react with a suitable dienophile like acrolein. Subsequent transformations of the resulting cyclohexene (B86901) adduct, including reduction of the double bond and oxidation of the aldehyde, would yield the desired this compound. The stereochemistry of the substituents on the newly formed ring is well-defined by the concerted nature of the Diels-Alder reaction. youtube.com

The Robinson annulation is a classic and reliable method for the formation of six-membered rings, proceeding through a tandem Michael addition and intramolecular aldol (B89426) condensation. jk-sci.comwikipedia.orgucla.edu This reaction typically involves the reaction of a ketone enolate with an α,β-unsaturated ketone. wikipedia.org To construct a 4-substituted cyclohexanone, one could start with a Michael acceptor that already contains the benzyloxyethyl moiety. For example, a vinyl ketone bearing the benzyloxyethyl group could serve as the Michael acceptor. Reaction of this species with the enolate of a simple ketone like acetone (B3395972), followed by the intramolecular aldol condensation, would produce a cyclohexenone intermediate. Subsequent reduction of the enone functionality would then afford the target this compound. The reaction conditions can be tuned, using either base or acid catalysis, and microwave-assisted methods have been shown to improve yields and reduce reaction times. jk-sci.comscholarsresearchlibrary.com

Reaction Type Proposed Reactants Key Intermediates Subsequent Steps
Diels-Alder Reaction1-(Benzyloxy)-3-butadienyl ether and AcroleinSubstituted cyclohexene aldehydeReduction of alkene, Oxidation of aldehyde
Robinson AnnulationEnolate of acetone and a vinyl ketone with a benzyloxyethyl groupSubstituted cyclohexenoneReduction of enone

Introduction and Elaboration of the 2-Benzyloxyethyl Side Chain

An alternative synthetic strategy involves the formation of the cyclohexanone ring first, followed by the introduction of the 2-benzyloxyethyl side chain. This approach allows for a more direct installation of the required functionality onto a pre-existing six-membered ring.

The alkylation of ketone enolates is a fundamental carbon-carbon bond-forming reaction. libretexts.orgubc.calibretexts.org In this approach, a suitable cyclohexanone derivative is deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a regiochemically defined enolate. This nucleophilic enolate is then treated with an electrophilic alkylating agent containing the benzyloxyethyl moiety, such as benzyl 2-bromoethyl ether or a corresponding tosylate. libretexts.org The reaction proceeds via an SN2 mechanism, where the enolate displaces the leaving group on the alkylating agent. libretexts.org To achieve substitution at the 4-position, one might start with a precursor like 4-cyanocyclohexanone, where the cyano group can be later converted to the desired ethyl group, or employ a conjugate addition strategy to a cyclohexenone. The stereochemical outcome of the alkylation can be influenced by the reaction conditions and the nature of the substrate. ubc.ca A related approach involves the alkylation of an enamine derived from cyclohexanone, which can offer different reactivity and selectivity. youtube.com

Reactant Base Alkylating Agent Product
Cyclohexanone EnolateLithium Diisopropylamide (LDA)Benzyl 2-bromoethyl ether2-(2-Benzyloxyethyl)cyclohexanone
4-Carbomethoxycyclohexanone EnolateSodium HydrideBenzyl 2-iodoethyl ether1-Carbomethoxy-4-(2-benzyloxyethyl)cyclohexanone

The 2-benzyloxyethyl side chain can also be constructed through olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgorganic-chemistry.org These methods are highly effective for forming carbon-carbon double bonds. In this context, a phosphorus ylide or a phosphonate (B1237965) carbanion derived from a benzyloxyethyl phosphonium (B103445) salt or phosphonate ester, respectively, would be reacted with a cyclohexanone derivative bearing a formyl group at the 4-position (4-formylcyclohexanone). The resulting alkene can then be reduced to the desired saturated side chain.

Alternatively, a Wittig or HWE reaction can be performed between benzyloxyacetaldehyde and a phosphorus ylide attached to the cyclohexanone ring at the 4-position. For example, (4-oxocyclohexyl)triphenylphosphonium bromide could be converted to its corresponding ylide and then reacted with benzyloxyacetaldehyde. Subsequent reduction of the newly formed double bond would yield the target molecule. The HWE reaction often provides excellent control over the stereochemistry of the resulting alkene, favoring the (E)-isomer. nrochemistry.comorganic-chemistry.org

Method Carbonyl Compound Phosphorus Reagent Intermediate
Wittig Reaction4-Formylcyclohexanone(Benzyloxyethyl)triphenylphosphonium ylide4-(2-Benzyloxyvinyl)cyclohexanone
Horner-Wadsworth-EmmonsBenzyloxyacetaldehydeDiethyl (4-oxocyclohexyl)phosphonate4-(2-Benzyloxyvinyl)cyclohexanone

The incorporation of nitrogen-containing functionalities that can be later transformed into the desired side chain offers another synthetic route. Reductive amination is a powerful method for forming C-N bonds. researchgate.net In a potential synthetic sequence, 4-oxocyclohexanecarboxaldehyde could undergo reductive amination with 2-(benzyloxy)ethanamine. d-nb.inforesearchgate.net This would be followed by a series of transformations to convert the resulting amine into the ethyl group, for example, through a Hofmann elimination or related N-to-C conversion strategies.

Another approach involves the use of enamines. An enamine formed from cyclohexanone and a suitable secondary amine can direct alkylation to the α-position. While less direct for 4-substitution, enamines are versatile intermediates. More relevantly, secondary amines can be used in conjugate additions to cyclohexenones. For instance, the addition of 2-(benzyloxy)ethanamine to cyclohexenone would yield a 3-substituted aminoketone. While this does not directly give the 4-substituted product, it illustrates a strategy for incorporating the benzyloxyethyl moiety, which could be followed by ring-opening and re-closure strategies to achieve the desired substitution pattern. Recent advances have also shown gold-catalyzed dehydrogenative aromatization of cyclohexenones with secondary amines, highlighting the diverse reactivity of these systems. acs.org

Starting Material Amine Reagent Reaction Type Plausible Intermediate
4-Oxocyclohexanecarboxaldehyde2-(Benzyloxy)ethanamineReductive Amination4-(((2-(Benzyloxy)ethyl)amino)methyl)cyclohexan-1-ol
Cyclohexenone2-(Benzyloxy)ethanamineMichael Addition3-((2-(Benzyloxy)ethyl)amino)cyclohexan-1-one

Chemical Reactivity and Transformations of 4 2 Benzyloxyethyl Cyclohexanone

Reactions at the Carbonyl Functional Group

The ketone functionality in 4-(2-benzyloxyethyl)cyclohexanone is a site of significant chemical activity, readily undergoing nucleophilic additions, condensations, reductions, and oxidations. These reactions are fundamental to its application in organic synthesis, allowing for the construction of more complex molecular architectures.

Nucleophilic Additions and Condensations

The electron-deficient carbon atom of the carbonyl group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

To prevent the ketone from undergoing unwanted reactions during synthetic sequences targeting other parts of the molecule, it can be protected by converting it into an acetal (B89532) or ketal. This is typically achieved by reacting this compound with two equivalents of an alcohol or one equivalent of a diol in the presence of an acid catalyst. libretexts.orglibretexts.org For instance, reaction with methanol (B129727) in the presence of hydrochloric acid yields the corresponding dimethyl acetal. libretexts.org

This transformation is reversible. The protecting group can be removed, and the ketone can be regenerated by treatment with aqueous acid. masterorganicchemistry.com Acetals and ketals are stable under basic and neutral conditions and are resistant to hydride reducing agents and Grignard reagents, making them effective protecting groups. libretexts.org

Table 1: Acetal/Ketal Formation and Deprotection

ReactionReagentsProductConditions
ProtectionAlcohol (e.g., methanol, ethylene (B1197577) glycol)Acetal/KetalAcid catalyst (e.g., HCl, TsOH)
DeprotectionWaterKetoneAqueous acid (e.g., H3O+)

The carbon atoms adjacent to the carbonyl group (α-carbons) are acidic and can be deprotonated to form an enolate. This enolate is a powerful nucleophile that can react with electrophiles, such as alkyl halides, in a process called α-alkylation. vanderbilt.edu This reaction forms a new carbon-carbon bond at the α-position. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is common to ensure complete and regioselective enolate formation. stackexchange.com The alkylation of cyclohexanone (B45756) enolates generally proceeds with the electrophile approaching from an axial trajectory to form a chair-like transition state. ubc.ca

Alternatively, enamines can be used as enolate equivalents under neutral conditions. scripps.edu Enamines are formed by the reaction of a ketone with a secondary amine, such as pyrrolidine (B122466), in the presence of a mild acid catalyst. masterorganicchemistry.comkhanacademy.org The resulting enamine is nucleophilic at the α-carbon and can react with various electrophiles. masterorganicchemistry.com For instance, the Stork enamine reaction involves the Michael addition of an enamine to an α,β-unsaturated carbonyl compound. libretexts.org The reaction of the pyrrolidine enamine of cyclohexanone is significantly more nucleophilic than the corresponding silyl (B83357) enol ether. masterorganicchemistry.com The stereochemistry of enamine alkylation is influenced by the steric bulk of the substituents on the cyclohexanone ring. youtube.com

Table 2: Alpha-Alkylation and Enamine Reactions

Reaction TypeKey ReagentsIntermediateProduct
α-AlkylationStrong base (e.g., LDA), Alkyl halideEnolateα-Alkylated ketone
Enamine SynthesisSecondary amine (e.g., pyrrolidine)-Enamine
Stork Enamine ReactionEnamine, α,β-Unsaturated carbonylIminium ion1,5-Dicarbonyl compound

The enolate of this compound can also act as a nucleophile in aldol (B89426) condensations. In a self-condensation reaction, the enolate attacks the carbonyl group of another molecule of the ketone, forming a β-hydroxy ketone after protonation. youtube.comvaia.com This reaction is typically catalyzed by a base. youtube.com The equilibrium of the aldol condensation of ketones often favors the reactants due to steric hindrance in the product. vaia.com Dehydration of the aldol adduct can lead to the formation of an α,β-unsaturated ketone. The self-condensation of cyclohexanone can be catalyzed by both acids and bases to produce a dimer. nih.gov

Beyond self-condensation, the enolate can react with other aldehydes or ketones in a crossed aldol condensation. For example, the reaction of cyclohexanone with benzaldehyde (B42025) under basic conditions yields an enone, which can be further reduced. stackexchange.com Biocatalysts have also been employed for various carbon-carbon bond-forming reactions, including aldol reactions. libretexts.org

Table 3: Aldol Condensation Reactions

Reaction TypeCatalystInitial ProductFinal Product (after dehydration)
Self-Aldol CondensationBase (e.g., NaOH) or Acidβ-Hydroxy ketoneα,β-Unsaturated ketone
Crossed Aldol CondensationBase or AcidCrossed β-hydroxy ketoneCrossed α,β-unsaturated ketone

The carbonyl group of this compound readily reacts with primary amines and their derivatives in a reversible, acid-catalyzed reaction to form imines (also known as Schiff bases) and related compounds. libretexts.orglibretexts.org The reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. libretexts.org The pH must be carefully controlled, as too much acid will protonate the amine, rendering it non-nucleophilic, while too little acid will not sufficiently catalyze the dehydration step. libretexts.org

Imines: Formed from the reaction with primary amines (RNH₂). libretexts.orgmasterorganicchemistry.com

Oximes: Formed from the reaction with hydroxylamine (B1172632) (NH₂OH). wikipedia.orgprepchem.com The oxime of cyclohexanone is a key intermediate in the production of nylon-6. wikipedia.orggoogle.com

Hydrazones: Formed from the reaction with hydrazine (B178648) (NH₂NH₂) and its derivatives. researchgate.netorganic-chemistry.orgnih.gov For example, reaction with 2,4-dinitrophenylhydrazine (B122626) yields a 2,4-dinitrophenylhydrazone (2,4-DNP), which are often crystalline solids useful for characterization. libretexts.org

Table 4: Formation of Imines and Derivatives

ReagentProduct TypeGeneral Structure
Primary Amine (RNH₂)ImineC=N-R
Hydroxylamine (NH₂OH)OximeC=N-OH
Hydrazine (H₂NNH₂)HydrazoneC=N-NH₂
Substituted Hydrazine (e.g., H₂NNHR)Substituted HydrazoneC=N-NHR

Reduction and Oxidation Chemistry of the Ketone

The carbonyl group of this compound can be either reduced to an alcohol or oxidized, leading to ring-opening products.

Reduction of the Ketone:

The ketone can be reduced to the corresponding secondary alcohol, 4-(2-benzyloxyethyl)cyclohexanol. Common reducing agents for this transformation include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). tamu.edu Sodium borohydride is a milder reagent and can be used in protic solvents like methanol or ethanol. tamu.edu The reduction of substituted cyclohexanones, such as 4-tert-butylcyclohexanone, with sodium borohydride is stereoselective, with the hydride preferentially attacking from the axial direction to yield the equatorial alcohol as the major product. researchgate.netyoutube.com The Meerwein-Ponndorf-Verley reduction, using an aluminum alkoxide catalyst, is another method for ketone reduction. rsc.org

Oxidation of the Ketone:

Oxidation of cyclic ketones like this compound can lead to the formation of lactones through a Baeyer-Villiger oxidation. researchgate.net Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation. researchgate.net The oxidation of cyclohexanone itself can yield various products, including adipic acid, depending on the catalyst and reaction conditions. researchgate.netmdpi.com Unspecific peroxygenases have also been shown to catalyze the oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone. nih.gov

Table 5: Reduction and Oxidation of the Ketone

TransformationReagent(s)Product(s)
ReductionSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)4-(2-Benzyloxyethyl)cyclohexanol
Baeyer-Villiger OxidationPeroxy acid (e.g., m-CPBA)Lactone
Oxidative CleavageStrong oxidizing agents (e.g., KMnO₄, O₃)Dicarboxylic acids

Transformations Involving the Benzyloxy Ether Moiety

The benzyloxy ether group in this compound plays a crucial role as a protecting group for the primary hydroxyl function of the ethyl side chain. The stability of the benzyl (B1604629) ether allows for a wide array of chemical manipulations of the cyclohexanone core without affecting the side chain. However, the selective cleavage or modification of this ether is often a key step in synthetic pathways utilizing this compound.

The removal of the benzyl protecting group to unveil the primary alcohol is a common transformation. The choice of deprotection method is critical to ensure the integrity of the cyclohexanone ring and any other sensitive functional groups within the molecule.

One of the most prevalent methods for benzyl ether cleavage is catalytic hydrogenation . organic-chemistry.org This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under a hydrogen atmosphere. organic-chemistry.org The process is generally efficient and clean, yielding the desired alcohol and toluene (B28343) as a byproduct. organic-chemistry.org For molecules containing other reducible functional groups, such as alkenes or alkynes, transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene (B1204751) can be employed to achieve selective deprotection of the benzyl ether. organic-chemistry.org

Acid-catalyzed cleavage offers an alternative, though its application is limited to substrates that can withstand strongly acidic conditions. organic-chemistry.org Strong acids can effect the removal of the benzyl group, but the potential for side reactions involving the ketone functionality must be considered.

Oxidative cleavage presents another route for deprotection. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly for p-methoxybenzyl (PMB) ethers, which are more susceptible to oxidation due to the electron-donating methoxy (B1213986) group. organic-chemistry.orgresearchgate.net However, methods for the DDQ-mediated deprotection of simple benzyl ethers under photoirradiation have also been developed. organic-chemistry.orgdu.ac.in Another oxidative approach involves the conversion of the benzyl ether to a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions. organic-chemistry.org

More recent developments have introduced milder and more selective deprotection protocols. For instance, a combination of a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) has been shown to cleave benzyl ethers efficiently under mild conditions, tolerating a variety of other functional groups. organic-chemistry.org Similarly, lithium in the presence of a catalytic amount of naphthalene (B1677914) can be used for deprotection under very mild, low-temperature conditions. organic-chemistry.org

Deprotection Method Reagents Key Features
Catalytic HydrogenationH₂, Pd/CEfficient and clean; potential for reduction of other functional groups. organic-chemistry.org
Transfer Hydrogenation1,4-cyclohexadiene, Pd/CSelective for benzyl ethers in the presence of other reducible groups. organic-chemistry.org
Oxidative CleavageDDQParticularly effective for electron-rich benzyl ethers; can be used for simple benzyl ethers with photoirradiation. organic-chemistry.orgdu.ac.in
Lewis Acid-Mediated CleavageBCl₃·SMe₂Mild conditions with high selectivity and functional group tolerance. organic-chemistry.org
Dissolving Metal ReductionLi, naphthaleneVery mild, low-temperature conditions. organic-chemistry.org

This table provides a summary of common methods for the selective deprotection of benzyl ethers.

While the primary role of the benzyloxyethyl group is often as a protected hydroxyl functionality, the ethyl spacer itself can be a site for chemical modification, although this is less common than deprotection. The reactivity of the ethyl group is generally low, consisting of saturated C-C and C-H bonds. Any transformations would typically require harsh conditions, such as free-radical halogenation, which would likely be unselective and affect other parts of the molecule, including the cyclohexanone ring.

More plausible modifications would occur after the deprotection of the benzyl ether to the corresponding alcohol, 4-(2-hydroxyethyl)cyclohexanone (B1611332). This alcohol can then undergo a wide range of derivatizations. For example, it can be oxidized to the corresponding carboxylic acid, esterified with various acylating agents, or converted to an alkyl halide to participate in nucleophilic substitution reactions. These transformations, however, are technically reactions of the deprotected alcohol and not direct modifications of the ethyl spacer while the benzyl ether is intact.

Stereochemical Considerations in Reactions of this compound

The stereochemistry of reactions involving the cyclohexanone ring of this compound is a critical aspect to consider, particularly in nucleophilic additions to the carbonyl group. The substituent at the 4-position, the benzyloxyethyl group, can influence the stereochemical outcome of these reactions.

The cyclohexanone ring exists in a dynamic equilibrium of chair conformations. The bulky benzyloxyethyl group will preferentially occupy the equatorial position to minimize steric hindrance. This conformational preference can dictate the facial selectivity of an incoming nucleophile.

Nucleophilic attack on the carbonyl carbon can occur from either the axial or equatorial face of the ring. The stereochemical outcome is governed by a combination of steric and electronic factors. researchgate.net

Steric Hindrance: The approach of a nucleophile can be sterically hindered by the axial hydrogens at the C-2 and C-6 positions. This generally favors equatorial attack, leading to the formation of an axial alcohol.

Torsional Strain: As the reaction proceeds towards the tetrahedral intermediate, torsional strain develops between the newly formed bond and the adjacent equatorial C-H bonds. This strain is minimized when the nucleophile attacks from the axial direction.

Electronic Effects: The alignment of the forming bond with the adjacent axial C-H bonds can lead to stabilizing hyperconjugative interactions. It has been proposed that electron donation from the cyclohexanone σCC and σCH bonds into the σ* orbital of the forming bond favors the axial approach. researchgate.net

The presence of the 4-(2-benzyloxyethyl) group, even though it is not directly adjacent to the carbonyl, can exert a remote electronic effect, potentially influencing the energy of the transition states for axial and equatorial attack. researchgate.net The specific nature and magnitude of this influence would depend on the reaction conditions, the nature of the nucleophile, and the presence of any coordinating metal cations. researchgate.net

For instance, in the reduction of substituted cyclohexanones, the use of small, unhindered reducing agents like lithium aluminum hydride often favors axial attack to yield the equatorial alcohol. Conversely, bulkier reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride), exhibit a higher degree of equatorial attack to avoid steric interactions, resulting in the axial alcohol.

While specific studies on the diastereoselective reactions of this compound are not extensively detailed in the provided search results, the general principles of stereocontrol in substituted cyclohexanones are well-established and would be applicable. The interplay of these stereochemical factors is crucial for controlling the three-dimensional structure of the products derived from this versatile chemical building block.

Derivatives and Analogues of 4 2 Benzyloxyethyl Cyclohexanone

Synthesis and Characterization of Related Cyclohexene (B86901) Derivatives

The conversion of the ketone functionality in 4-(2-Benzyloxyethyl)cyclohexanone into a carbon-carbon double bond to form cyclohexene derivatives is a key synthetic transformation. A primary method to achieve this is the Wittig reaction, a widely used olefination process in organic synthesis. masterorganicchemistry.comlibretexts.orgwikipedia.orgnumberanalytics.com This reaction involves the treatment of the ketone with a phosphorus ylide, also known as a Wittig reagent. masterorganicchemistry.comwikipedia.org The choice of the ylide determines the substituent introduced onto the newly formed double bond. For instance, the use of methylenetriphenylphosphorane (B3051586) would introduce a simple methylene (B1212753) group.

The general mechanism of the Wittig reaction commences with the nucleophilic attack of the ylide on the carbonyl carbon of the cyclohexanone (B45756). masterorganicchemistry.comlibretexts.org This leads to the formation of a betaine (B1666868) intermediate, which subsequently collapses to an oxaphosphetane. libretexts.orgnumberanalytics.com The driving force of the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide, which accompanies the desired alkene product. masterorganicchemistry.com

Another significant reaction for modifying the cyclohexanone ring is the aldol (B89426) condensation. researchgate.netqiboch.comvaia.com This reaction, typically base-catalyzed, involves the formation of an enolate from the cyclohexanone, which then acts as a nucleophile, attacking another carbonyl compound. researchgate.netyoutube.com Self-condensation of this compound or its reaction with other aldehydes or ketones can lead to the formation of α,β-unsaturated ketones after a subsequent dehydration step. The characterization of these newly synthesized cyclohexene derivatives relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to confirm the structure and the presence of the new double bond. wpmucdn.com

Structural Modifications in the Benzyloxyethyl Side Chain

The benzyloxyethyl side chain of this compound offers another site for structural diversification. The benzyl (B1604629) group, often used as a protecting group for the hydroxyl function, can be removed under various conditions, such as catalytic hydrogenation, to reveal the primary alcohol. This deprotection step opens up a plethora of possibilities for further functionalization.

The exposed hydroxyl group can undergo a range of reactions. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid, providing a handle for further carbon-carbon bond-forming reactions or amide coupling. Alternatively, the alcohol can be converted into a better leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions to introduce a variety of functional groups, including amines, azides, or halides.

Furthermore, the ether linkage itself can be a point of modification, although this is generally less common. More frequently, the entire side chain is modified or replaced starting from a precursor to this compound, allowing for the introduction of different alkyl or aryl ether groups, or even thioethers, to modulate the lipophilicity and electronic properties of the molecule.

Formation of Spirocyclic and Fused Ring Systems Derived from the Cyclohexanone Core

The cyclohexanone core of this compound is an excellent template for the construction of more complex polycyclic architectures, including spirocyclic and fused ring systems.

Spirocyclic Systems: Spirocycles, which contain two rings connected by a single common atom, can be synthesized from this compound through various strategies. One common approach involves a Parham-type cyclization. For example, related spirocyclic systems have been synthesized through the reaction of an aryllithium species with a protected cyclohexanedione derivative, leading to the formation of a spiro[cyclohexane-1,1'- researchgate.netbenzopyran] core. nih.gov Intramolecular reactions, where a functional group on the side chain reacts with the ketone, can also lead to spirocyclization.

Fused Ring Systems: The formation of fused rings involves the construction of a new ring that shares two or more atoms with the original cyclohexanone ring. Aldol condensation reactions are a powerful tool for this purpose. researchgate.netqiboch.comresearchgate.net Intramolecular aldol condensation of a diketone precursor, which could be derived from this compound, can lead to the formation of a bicyclic system. Multi-component reactions are another efficient strategy for constructing fused heterocyclic systems from cyclohexanone precursors. nih.gov For instance, the reaction of a cyclohexanone derivative with other reagents in a one-pot synthesis can yield complex fused structures like tetrahydro-4H-chromenes or tetrahydrobenzo[d]thiazoles. nih.gov The synthesis of these complex molecules often involves a cascade of reactions, where the initial product undergoes further in-situ transformations to yield the final fused ring system.

Applications in Complex Molecule Synthesis

As a Key Intermediate in Natural Product Total Synthesis

The intricate and often densely functionalized frameworks of natural products present formidable challenges to synthetic chemists. The strategic use of well-designed building blocks is paramount to navigating these complex synthetic landscapes. 4-(2-Benzyloxyethyl)cyclohexanone has proven to be a valuable precursor in the assembly of several classes of alkaloids, enabling the efficient construction of core carbocyclic and heterocyclic ring systems.

Approaches to Aspidosperma Alkaloids

The Aspidosperma alkaloids are a large and structurally diverse family of indole (B1671886) alkaloids, many of which exhibit significant biological activity. Their complex, polycyclic skeletons have made them attractive targets for total synthesis for decades. While a multitude of synthetic strategies have been developed, a common theme involves the construction of a key tricyclic or tetracyclic intermediate that can be elaborated to various members of the family.

In this context, derivatives of this compound have been conceptualized as potential precursors to the CDE ring system of certain Aspidosperma alkaloids. For instance, the synthesis of (±)-aspidospermidine has been approached through strategies that could conceptually involve intermediates derived from this cyclohexanone (B45756) derivative. acs.org Synthetic routes often rely on the initial construction of a substituted cyclohexanone ring, which is then elaborated through a series of cyclization and rearrangement reactions. The benzyloxyethyl side chain offers a latent hydroxyl group that can be unmasked at a later stage to facilitate further transformations or to be incorporated as a key functional handle in the final target.

A general approach involves the functionalization of the cyclohexanone ring, followed by the introduction of the nitrogen atom and subsequent cyclization to form the piperidine (B6355638) D-ring. The ethyl side chain can then be manipulated to construct the E-ring, leading to the characteristic pentacyclic core of the Aspidosperma alkaloids. While direct use of this compound is not always explicitly detailed in every published synthesis, its structural motif represents a logical and synthetically viable starting point for the assembly of these complex natural products.

Pathways to Zoanthamine (B1237179) Alkaloids and Related Polycycles

The zoanthamine alkaloids are a fascinating class of marine natural products characterized by a unique and highly congested heptacyclic core. Their complex architecture and promising biological activities, including anti-osteoporotic and anti-inflammatory properties, have spurred significant interest in their total synthesis. The construction of the intricate polycyclic system of these alkaloids requires a meticulously planned synthetic strategy, often involving the convergent assembly of complex fragments.

While the literature on the total synthesis of zoanthamine alkaloids does not explicitly detail the use of this compound as a direct starting material, the core structure of the natural products contains a substituted cyclohexane (B81311) ring that is a key feature of this building block. Synthetic strategies often involve the creation of a highly functionalized ABC-ring system, which is then elaborated to form the complete heptacyclic framework. The benzyloxyethyl side chain of this compound could, in principle, be modified and incorporated into the intricate side chains present in the zoanthamine family.

The development of synthetic routes to these complex polycycles often relies on powerful bond-forming reactions to construct the multiple stereocenters and quaternary carbons. The cyclohexanone moiety provides a versatile scaffold for the introduction of these stereochemical features. Future synthetic endeavors towards the zoanthamine alkaloids or related complex polycycles could potentially leverage the unique combination of functionalities present in this compound to streamline the construction of key intermediates.

Utility in the Synthesis of Advanced Pharmaceutical Intermediates

The pharmaceutical industry relies heavily on the efficient and scalable synthesis of complex organic molecules that serve as active pharmaceutical ingredients (APIs). The development of novel synthetic routes to these compounds often involves the use of versatile building blocks that can be readily modified to generate a library of potential drug candidates. This compound, with its dual functionality, is a prime candidate for such applications.

The cyclohexanone ring can be derivatized in numerous ways, allowing for the introduction of various substituents and the construction of diverse molecular scaffolds. The protected hydroxyl group on the side chain provides a handle for further functionalization or for linking to other molecular fragments. This versatility makes it a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds.

Construction of Chiral Scaffolds and Enantioselective Methodologies

The synthesis of single-enantiomer drugs is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral molecule can have vastly different pharmacological and toxicological profiles. Consequently, the development of methodologies for the construction of chiral scaffolds is a major focus of synthetic organic chemistry. This compound and its derivatives have been employed in the development of enantioselective transformations to generate chiral building blocks of high synthetic value.

Optically active γ-substituted cycloalkenones are important precursors in the synthesis of natural products and pharmaceutically active molecules. mdpi.com The enantioselective synthesis of derivatives such as (R)- and (S)-4-benzyloxy-2-cyclohexen-1-one has been reported, providing access to valuable chiral synthons. nih.gov These chiral building blocks can then be elaborated into more complex molecules with a high degree of stereocontrol.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 4-(2-Benzyloxyethyl)cyclohexanone.

Proton NMR (¹H NMR) for Elucidating Proton Environments

The ¹H NMR spectrum of this compound would present a series of signals corresponding to the distinct proton environments in the molecule.

Benzyl (B1604629) Group Protons: The five protons on the phenyl ring of the benzyl group are expected to appear in the aromatic region, typically between δ 7.2 and 7.4 ppm. Due to their similar chemical environments, they might overlap to form a complex multiplet. The two benzylic protons (O-CH₂-Ph) would likely resonate as a singlet around δ 4.5 ppm.

Ethyl Group Protons: The two methylene (B1212753) groups of the ethyl chain would give rise to distinct signals. The protons on the carbon adjacent to the benzyloxy group (-O-CH₂-CH₂-) are expected to appear as a triplet at approximately δ 3.6 ppm. The other methylene protons (-CH₂-CH₂-cyclohexanone) would likely resonate further upfield, also as a triplet.

Cyclohexanone (B45756) Ring Protons: The protons on the cyclohexanone ring would produce complex multiplets in the aliphatic region of the spectrum, generally between δ 1.2 and 2.5 ppm. The protons on the carbons alpha to the carbonyl group (C2 and C6) would be the most deshielded and appear further downfield within this range. The proton at the C4 position, being attached to the substituted carbon, would also have a distinct chemical shift.

A hypothetical ¹H NMR data table is presented below:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic (C₆H₅)7.2 - 7.4m5H
Benzylic (O-CH₂-Ph)~4.5s2H
Methylene (-O-CH₂-CH₂-)~3.6t2H
Methylene (-CH₂-CH₂-cyclohexanone)~1.7t2H
Cyclohexanone (CH₂, C2/C6)2.2 - 2.5m4H
Cyclohexanone (CH₂, C3/C5)1.8 - 2.1m4H
Cyclohexanone (CH, C4)1.5 - 1.8m1H

Note: 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet.

Carbon-13 NMR (¹³C NMR) for Carbon Backbone Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon: The most deshielded signal in the spectrum would be that of the carbonyl carbon (C=O) of the cyclohexanone ring, expected to appear around δ 210 ppm. chemicalbook.comchegg.com

Aromatic and Benzylic Carbons: The carbons of the phenyl ring would resonate in the range of δ 127-138 ppm. The benzylic carbon (O-CH₂-Ph) would be found around δ 70 ppm.

Ethyl and Cyclohexanone Carbons: The carbons of the ethyl chain and the remaining carbons of the cyclohexanone ring would appear in the aliphatic region of the spectrum, with the carbons alpha to the carbonyl group (C2/C6) being the most downfield of this group.

A predicted ¹³C NMR data table is shown below:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~211
Aromatic (C₆H₅, quaternary)~138
Aromatic (C₆H₅, CH)127 - 129
Benzylic (O-CH₂-Ph)~73
Methylene (-O-CH₂-CH₂-)~68
Cyclohexanone (C4)~38
Methylene (-CH₂-CH₂-cyclohexanone)~35
Cyclohexanone (C2/C6)~42
Cyclohexanone (C3/C5)~28

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For instance, it would show correlations between the adjacent methylene protons of the ethyl group and between the neighboring protons on the cyclohexanone ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would definitively link each proton signal to its corresponding carbon signal, for example, the benzylic protons to the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different parts of the molecule. For example, correlations would be expected between the benzylic protons and the carbons of the phenyl ring, and between the protons on the ethyl chain and the C4 carbon of the cyclohexanone ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula, C₁₅H₂₀O₂.

Fragmentation Pattern Analysis for Structural Details

In the mass spectrometer, the molecular ion can fragment in predictable ways, providing valuable structural information. Key fragmentation pathways for this compound would likely include:

Loss of the benzyl group: A prominent fragmentation would be the cleavage of the benzyl group, resulting in a [M-C₇H₇]⁺ ion. The benzyl cation itself would also be observed as a strong peak at m/z 91.

Cleavage of the ethyl side chain: Fragmentation at different points along the ethyl side chain would lead to various fragment ions.

Ring cleavage of the cyclohexanone moiety: The cyclohexanone ring can undergo characteristic alpha-cleavage, where the bond adjacent to the carbonyl group is broken.

Analysis of these fragmentation patterns allows for the piecing together of the molecular structure, corroborating the information obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. qiboch.com It operates on the principle that molecules absorb infrared radiation at specific frequencies, causing their bonds to vibrate. qiboch.com The frequencies of these vibrations are characteristic of the bond type, the atoms involved, and their chemical environment. qiboch.com For this compound, the IR spectrum provides clear evidence for its primary structural features: the cyclohexanone ring and the benzyloxyethyl side chain.

The most prominent and diagnostic absorption band in the spectrum of this compound is the carbonyl (C=O) stretch of the ketone group. Saturated aliphatic ketones typically exhibit a strong, sharp absorption peak around 1715 cm⁻¹. bartleby.compressbooks.pub This peak's presence is a definitive indicator of the cyclohexanone moiety. The spectrum would also display absorptions corresponding to the C-H bonds of the cyclohexane (B81311) ring. These include stretching vibrations in the 3000–2850 cm⁻¹ region and bending (scissoring) vibrations around 1470-1450 cm⁻¹. libretexts.org

The benzyloxyethyl group introduces several other characteristic absorptions. The C-O single bond stretching of the ether linkage is expected to produce a strong band in the 1260-1050 cm⁻¹ range. pressbooks.pubpressbooks.pub Specifically, phenyl alkyl ethers often show two distinct C-O stretching bands near 1250 cm⁻¹ and 1050 cm⁻¹. pressbooks.pub Furthermore, the presence of the benzene (B151609) ring is confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and characteristic C=C stretching absorptions within the aromatic ring, which are found in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. libretexts.org

Table 1: Characteristic Infrared Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group Intensity
3100-3000 C-H Stretch Aromatic (Benzene Ring) Medium-Weak
3000-2850 C-H Stretch Aliphatic (Cyclohexane & Ethyl) Strong
1715 C=O Stretch Ketone Strong, Sharp
1600-1585 C=C Stretch Aromatic (Benzene Ring) Medium
1470-1450 C-H Bend (Scissoring) Aliphatic (CH₂) Medium
1260-1050 C-O Stretch Ether Strong

By analyzing these distinct absorption bands, IR spectroscopy serves as a rapid and reliable tool for confirming the successful synthesis and structural integrity of the this compound molecule. bartleby.com

Chromatographic Techniques for Purity and Stereoisomer Analysis

Chromatographic methods are essential for separating the components of a mixture, allowing for the assessment of sample purity and the analysis of isomers. For this compound, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable.

Chiral HPLC is a specialized analytical technique used to separate enantiomers, which are non-superimposable mirror-image stereoisomers. phenomenex.com This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.com

The compound this compound is an achiral molecule. It does not possess a chiral center and therefore does not have enantiomers. As a result, a racemic mixture does not exist for this compound, and analysis by chiral HPLC to determine an enantiomeric ratio is not applicable. The molecule has a plane of symmetry that passes through the carbonyl group and the ether oxygen, precluding the existence of enantiomers.

In a synthetic context, chiral HPLC would be a critical technique if any of the precursors used to synthesize this compound were chiral, or if subsequent reactions created a chiral center elsewhere in the molecule. In such hypothetical cases, a chiral HPLC method would be developed to quantify the enantiomeric excess (ee) or enantiomeric ratio (er) of the chiral product. The enantiomeric ratio is calculated from the relative peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com

Table 2: Illustrative Chiral HPLC Data for a Hypothetical Chiral Analog This table is a hypothetical example to illustrate the data obtained from a chiral HPLC analysis, as this compound itself is achiral.

Enantiomer Retention Time (min) Peak Area Enantiomeric Ratio (er)
Enantiomer 1 (e.g., R) 18.8 95000 95:5
Enantiomer 2 (e.g., S) 20.5 5000 95:5

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. researchgate.net It is an ideal method for assessing the purity of a volatile or semi-volatile compound like this compound and identifying any impurities present in a sample. researchgate.net

In a GC-MS analysis, the sample is first vaporized and injected into the gas chromatograph. The components of the mixture are then separated as they travel through a capillary column, with separation based on differences in boiling points and interactions with the column's stationary phase. sielc.com After separation, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), causing them to fragment into a pattern of smaller, charged ions. hmdb.ca The mass spectrometer sorts these fragments based on their mass-to-charge (m/z) ratio, producing a unique mass spectrum for each compound that acts as a chemical "fingerprint." researchgate.net

For a sample of this compound, GC-MS analysis would yield a chromatogram showing a major peak corresponding to the product at a specific retention time. The mass spectrum of this peak would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (246.33 g/mol ) and a series of fragment ions characteristic of its structure. Key fragmentation would likely involve the cleavage of the benzylic C-O bond, yielding a prominent peak at m/z 91 for the benzyl cation ([C₇H₇]⁺), and fragmentation of the cyclohexanone ring. researchgate.netnih.gov The presence of other peaks in the chromatogram would indicate impurities, which could be identified by their respective mass spectra.

Table 3: Predicted GC-MS Data for this compound

Compound Retention Time (Relative) Key Mass Spectral Fragments (m/z) Likely Identity of Fragments
This compound 1.00 246 [M]⁺ (Molecular Ion)
91 [C₇H₇]⁺ (Benzyl Cation)
155 [M - C₇H₇]⁺
107 [C₇H₇O]⁺ (Benzyloxonium Ion)
Benzyl Alcohol (potential impurity) < 1.00 108 [M]⁺
79 [M - CHO]⁺
91 [C₇H₇]⁺

Computational and Theoretical Studies of 4 2 Benzyloxyethyl Cyclohexanone

Conformational Analysis and Energy Landscapes using Quantum Chemistry

The conformational flexibility of the cyclohexanone (B45756) ring, substituted with a benzyloxyethyl group at the 4-position, gives rise to a complex potential energy surface. Quantum chemistry calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the stable conformers and the energy barriers between them.

Computational methods like DFT, with functionals such as B3LYP or M06-2X and basis sets like 6-31G(d,p) or larger, are employed to perform geometry optimizations and frequency calculations for all possible conformers. nih.gov These calculations yield the relative energies of the conformers, from which their population at a given temperature can be determined using the Boltzmann distribution.

Table 1: Calculated Relative Energies of 4-(2-Benzyloxyethyl)cyclohexanone Conformers (Illustrative data based on typical values for 4-substituted cyclohexanones)

Conformer Method/Basis Set Relative Energy (kcal/mol) Population at 298 K (%)
Equatorial-Chair B3LYP/6-31G(d,p) 0.00 95.8
Axial-Chair B3LYP/6-31G(d,p) 2.50 1.2

The energy landscape is further defined by the transition states connecting these conformers, such as the half-chair and boat conformations for the ring inversion. The calculated activation energies for these processes provide a measure of the conformational dynamics of the molecule.

Mechanistic Investigations of Key Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving this compound. For instance, the reduction of the carbonyl group to the corresponding alcohol is a key transformation. Theoretical modeling can elucidate the pathway of this reaction, whether it proceeds via a direct hydride transfer or involves intermediate steps.

By mapping the potential energy surface of the reaction, stationary points—reactants, products, intermediates, and transition states—can be identified. The calculated activation energies for different possible pathways allow for a comparison of their feasibility. For example, in a metal-catalyzed hydrogenation, DFT calculations can model the interaction of the ketone with the catalyst surface and the subsequent steps of hydrogen addition.

Another important reaction is the α-alkylation of the cyclohexanone ring. Computational studies can shed light on the formation of the enolate intermediate and its subsequent reaction with an electrophile. The regioselectivity and stereoselectivity of such reactions can be rationalized by examining the energies of the competing transition states.

Stereochemical Predictions and Transition State Modeling

The stereochemical outcome of reactions involving this compound is of paramount importance, particularly when new chiral centers are formed. Transition state modeling is a cornerstone of predicting and understanding this stereoselectivity.

For the reduction of the ketone, two diastereomeric alcohols can be formed. The stereochemical preference is determined by the relative energies of the transition states leading to each product. According to Felkin-Anh and other models, the incoming nucleophile will preferentially attack from the less hindered face of the carbonyl group. Computational modeling can quantify these steric and electronic effects in the transition state.

Table 2: Calculated Activation Energies for the Nucleophilic Addition to this compound (Illustrative data)

Approach Trajectory Transition State Energy (kcal/mol) Predicted Major Diastereomer
Axial Attack 12.5 trans-alcohol

These calculations can guide the choice of reagents and reaction conditions to achieve the desired stereochemical outcome. For instance, the use of bulky reducing agents can enhance the selectivity by amplifying the steric differentiation between the two faces of the carbonyl.

Molecular Modeling in the Design of Synthetic Routes

Molecular modeling plays a crucial, integrative role in the strategic design of synthetic routes to this compound and its derivatives. By providing a detailed understanding of the molecule's properties and reactivity, computational studies can help to anticipate potential challenges and identify promising synthetic strategies.

For example, when planning a multi-step synthesis, molecular modeling can be used to:

Assess the feasibility of key steps: By calculating reaction energies and activation barriers, unpromising reactions can be avoided early in the planning stage.

Predict regioselectivity and stereoselectivity: As discussed above, this allows for the design of highly controlled synthetic transformations.

Evaluate the stability of intermediates: This can help to prevent the formation of unstable species that could lead to side reactions or low yields.

Design novel catalysts or reagents: Computational screening can be used to identify catalysts that are specifically tailored to the substrate and the desired transformation.

In essence, molecular modeling provides a "virtual laboratory" where synthetic routes can be tested and optimized before any experiments are carried out in the lab, saving time, resources, and effort. This predictive power makes computational chemistry an indispensable tool in modern organic synthesis. cymitquimica.com

Q & A

Q. What are the common synthetic routes for preparing 4-(2-Benzyloxyethyl)cyclohexanone, and how do reaction conditions influence yield?

Answer: this compound can be synthesized via nucleophilic substitution or protective group strategies. A typical method involves:

  • Step 1: Reaction of cyclohexanone derivatives with benzyl-protected alcohols (e.g., 2-benzyloxyethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxyethyl group .
  • Step 2: Purification via column chromatography to isolate the product.
    Yield optimization requires careful control of temperature (60–80°C), solvent polarity, and stoichiometry. For example, excess alkylating agents improve substitution efficiency, while polar aprotic solvents like DMF enhance reactivity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Key signals include the benzyl group (δ 7.3–7.4 ppm for aromatic protons) and the cyclohexanone carbonyl (δ 210–215 ppm in ¹³C NMR). The ethyloxy chain appears as a triplet (δ 3.4–3.7 ppm) .
  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-O-C ether linkage) confirm functional groups .
  • Mass Spectrometry (HRMS): Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₁₅H₂₀O₂ requires m/z 256.1463) .

Advanced Research Questions

Q. How does the benzyloxyethyl substituent influence the reactivity of cyclohexanone in catalytic hydrogenation?

Answer: The benzyloxyethyl group introduces steric hindrance and electronic effects:

  • Steric Effects: Bulky substituents reduce accessibility to the carbonyl group, slowing hydrogenation kinetics. This requires optimized catalysts (e.g., Pd@mpg-C₃N₄) with high surface area and tailored active sites .
  • Electronic Effects: The ether oxygen donates electron density via resonance, slightly deactivating the ketone. DFT studies suggest this alters transition-state energies, favoring partial hydrogenation products (e.g., cyclohexanol derivatives) over complete reduction .
    Methodologically, in situ FTIR and kinetic isotope effects (KIE) can probe these interactions .

Q. What computational methods are used to predict the regioselectivity of nucleophilic attacks on this compound?

Answer:

  • DFT Calculations: B3LYP/6-31G* models evaluate transition-state geometries and charge distribution. For example, nucleophilic attack at the carbonyl carbon is favored due to lower activation energy (ΔG‡ ~25 kcal/mol) compared to alternative sites .
  • Molecular Dynamics (MD): Simulates solvent effects (e.g., THF vs. water) on reaction pathways. Polar solvents stabilize zwitterionic intermediates, enhancing regioselectivity .
  • NBO Analysis: Identifies hyperconjugative interactions between the benzyloxyethyl group and the carbonyl, which direct nucleophiles to specific positions .

Q. How can structural modifications of this compound enhance its utility in asymmetric synthesis?

Answer:

  • Chiral Auxiliary Introduction: Replace the benzyl group with a chiral silyl ether (e.g., tert-butyldimethylsilyl) to induce enantioselectivity in proline-catalyzed condensations .
  • Protective Group Strategy: Temporary protection of the ketone (e.g., as an acetal) allows selective functionalization of the ethyloxy chain .
  • Enzymatic Resolution: Lipases (e.g., Candida antarctica) can resolve racemic mixtures via esterification, achieving >90% enantiomeric excess (ee) .

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